4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound is characterized by the presence of a bromine atom at position 4, a propyl group at position 5, and a carboxylic acid group at position 3. Pyrazoles have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to possess many biological and pharmaceutical properties .
Mode of Action
It’s known that pyrazoles can undergo a variety of reactions, including radical addition followed by intramolecular cyclization, which affords the important pyrazole skeleton .
Biochemical Pathways
Pyrazoles are known to be involved in a variety of biochemical processes .
Result of Action
It’s known that pyrazoles can have a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable β-diketone or β-ketoester, followed by bromination and subsequent functional group modifications . Another method includes the use of terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions can be employed to produce pyrazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohols, and various heterocyclic compounds .
Scientific Research Applications
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Agrochemistry: Used in the synthesis of fungicides and herbicides.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazole-5-carboxylic acid
- 5-bromo-3-pyrazolidinecarboxylic acid
- 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at position 5 enhances its lipophilicity, while the bromine atom at position 4 provides a site for further functionalization .
Properties
IUPAC Name |
4-bromo-5-propyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-3-4-5(8)6(7(11)12)10-9-4/h2-3H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBHRWLBHADOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.